molecular formula C14H17NO2 B2498949 2,2,4,7-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid CAS No. 945303-30-0

2,2,4,7-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid

Cat. No. B2498949
M. Wt: 231.295
InChI Key: IJASSAIFPDXMLM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives involves diverse methodologies, encompassing traditional reactions like the Pictet-Spengler and Bischler-Nepieralski, as well as modern approaches such as enyne metathesis, [2 + 2 + 2] cycloaddition, and Diels-Alder reaction. These methods enable the construction of various tetrahydroquinoline derivatives, including the specific molecule of interest (Kotha, Deodhar, & Khedkar, 2014). Another relevant synthesis involves the reaction of acyl- and aroylpyruvic acids with amino cyclohexenones, proposing a plausible mechanism based on ab initio quantum-chemical calculations (Rudenko et al., 2012).

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives has been elucidated through various spectroscopic techniques, including X-ray crystallography. The detailed structure of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates showcases the complexity and diversity of these compounds. Such analyses are crucial for understanding the spatial arrangement and chemical behavior of these molecules (Rudenko et al., 2013).

Chemical Reactions and Properties

Tetrahydroquinoline derivatives undergo a variety of chemical reactions, contributing to their versatility in synthetic chemistry. The reactivity can be tailored through substitutions at different positions on the ring, enabling the synthesis of a wide range of compounds with varied biological activities. These reactions are fundamental for the modification and functionalization of the core tetrahydroquinoline structure, facilitating its incorporation into complex drug molecules (Crossley, Curran, & Hill, 1976).

Scientific Research Applications

Anticancer Activity

Research has shown the potential of derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid in the context of cancer treatment. A study by Gaber et al. (2021) synthesized new derivatives and tested their effects against the breast cancer MCF-7 cell line, demonstrating significant anticancer activity in some compounds when compared to the reference compound Dox (Gaber et al., 2021).

Antibacterial Properties

The synthesis of 8-nitrofluoroquinolone derivatives and investigation of their antibacterial properties were the focus of a study by Al-Hiari et al. (2007). This research involved the preparation of new models and assessment of their effectiveness against various bacterial strains, showing promising antibacterial activity (Al-Hiari et al., 2007).

Analgesic Properties

A study by Ukrainets et al. (2010) discussed the synthesis and analysis of 4-R-2-oxo-1,2-dihydroquinoline-3-carboxylic acids, along with their analgesic properties. This research contributes to the understanding of the potential medical applications of these compounds in pain management (Ukrainets et al., 2010).

Antiallergic Activity

Research by Erickson et al. (1978) on the antiallergic activity of tetracyclic derivatives of quinoline-2-carboxylic acids found that specific substitutions enhanced activity in rat models. This study contributes to the potential use of these compounds in treating allergic reactions (Erickson et al., 1978).

Structure-Activity Relationships in Antibacterial Compounds

Koga et al. (1980) explored the structure-activity relationships of antibacterial 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. They synthesized and tested various compounds, revealing insights into their antibacterial efficacy (Koga et al., 1980).

Photolabile Protecting Group for Carboxylic Acids

Fedoryak and Dore (2002) discussed the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on brominated hydroxyquinoline. This research highlights the application in the field of photochemistry and biological messengers (Fedoryak & Dore, 2002).

Diuretic Properties

Ukrainets et al. (2008) synthesized and analyzed alkyl-, arylalkyl-, and arylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid and compared their diuretic properties with structurally similar 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides. This study provides insights into their potential use as diuretics (Ukrainets et al., 2008).

properties

IUPAC Name

2,2,4,7-tetramethyl-1H-quinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-8-5-6-10-9(2)7-14(3,4)15-12(10)11(8)13(16)17/h5-7,15H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJASSAIFPDXMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(N2)(C)C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4,7-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid

Citations

For This Compound
1
Citations
СМ Медведева, МА Гурова… - … . Серия: Химия. Биология …, 2021 - vestnik.vsu.ru
Функционализированные по бензольному кольцу или/и атому азота 2, 2, 4-триметил-1, 2-дигидрохинолины обладают широким спектром практически полезных свойств. Эти …
Number of citations: 2 www.vestnik.vsu.ru

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